(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
- The compound’s IUPAC name is (5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one .
- It belongs to the class of compounds known as thiazolidinones .
- The benzylidene group in its structure refers to the C=C double bond between the benzene ring and the thiazolidinone ring .
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While there isn’t a widely established industrial method, research laboratories can produce it on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects (e.g., anti-inflammatory, antitumor).
Industry: Limited applications due to its complex structure.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may affect enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidinones with different substituents.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this compound’s detailed studies might be limited, but it remains an interesting area for further research
Properties
Molecular Formula |
C26H31NO3S2 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(5Z)-3-(2-ethoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H31NO3S2/c1-3-5-6-7-8-11-18-30-21-16-14-20(15-17-21)19-24-25(28)27(26(31)32-24)22-12-9-10-13-23(22)29-4-2/h9-10,12-17,19H,3-8,11,18H2,1-2H3/b24-19- |
InChI Key |
ODVRJSIQJSITLQ-CLCOLTQESA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OCC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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